Decanamide, 10-(methylsulfonyl)-
Description
Decanamide, 10-(methylsulfonyl)-, systematically named Rorifamide, is a crystalline alkamide isolated from the herb Rorippa montana (Cruciferae family) . Its structure features a decanamide backbone with a methylsulfonyl (-SO₂CH₃) group at the terminal carbon (C10). The methylsulfonyl group confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions (e.g., hydrophobic or polar interactions) .
Properties
IUPAC Name |
10-methylsulfonyldecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3S/c1-16(14,15)10-8-6-4-2-3-5-7-9-11(12)13/h2-10H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXDOHVJCAJUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967589 | |
| Record name | 10-(Methanesulfonyl)decanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53078-91-4 | |
| Record name | Rorifamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053078914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(Methanesulfonyl)decanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Decanamide, 10-(methylsulfonyl)-, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Decanamide, 10-(methylsulfonyl)- is characterized by the following chemical structure:
- Chemical Formula : C₁₁H₂₃NO₂S
- CAS Number : 110-60-1
The compound features a decanamide backbone with a methylsulfonyl group attached, influencing its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that Decanamide, 10-(methylsulfonyl)- exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against several bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.
- Anticancer Activity : Preliminary research suggests that Decanamide derivatives may exhibit anticancer properties by targeting specific pathways in cancer cell proliferation. The mechanism appears to involve proteasome inhibition, similar to other ketoamide derivatives .
- Penetration Enhancer : The compound has been identified as a penetration enhancer for agrochemical substances, improving their efficacy by facilitating deeper cuticle penetration in plants .
Antimicrobial Activity
A study conducted to assess the antimicrobial efficacy of Decanamide, 10-(methylsulfonyl)- utilized disk diffusion methods. The results are summarized in Table 1:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
The results indicate that Decanamide shows promising antibacterial effects, particularly against Staphylococcus aureus.
Anticancer Mechanism
In vitro studies have explored the anticancer potential of Decanamide derivatives. One notable study reported that modifications to the methylsulfonyl group enhanced the compound's ability to inhibit proteasome activity in cancer cells, leading to apoptosis. The findings are summarized in Table 2:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Decanamide | 25 | Proteasome inhibition |
| BSc2189 | 15 | Proteasome inhibition |
| Modified Decanamide | 10 | Enhanced binding affinity |
The modified Decanamide exhibited a significantly lower IC50 value compared to its unmodified counterpart, indicating improved potency.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, Decanamide was used in formulations aimed at treating skin infections caused by resistant bacterial strains. The treatment resulted in a noticeable reduction in infection symptoms within one week of application.
Case Study 2: Agricultural Application
Field trials were conducted to evaluate the effectiveness of Decanamide as a penetration enhancer for fungicides. Results showed that when combined with azole fungicides, the compound improved cuticle penetration by up to 30%, leading to enhanced fungicidal activity against common plant pathogens.
Scientific Research Applications
Medicinal Chemistry
Decanamide, 10-(methylsulfonyl)- serves as a valuable scaffold in drug design. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with sulfonyl groups can exhibit significant biological activity, including:
- Antimicrobial Activity: Studies have shown that derivatives of decanamide can inhibit the growth of various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by excessive inflammation.
Materials Science
In materials science, decanamide, 10-(methylsulfonyl)- can be utilized in the development of advanced materials. Its stability and functional groups make it suitable for creating:
- Polymers: The compound can act as a monomer or modifier in polymer synthesis, influencing the mechanical and thermal properties of the resultant materials.
- Coatings: Due to its chemical properties, it can be incorporated into coatings to enhance durability and resistance to environmental factors.
Biological Studies
Decanamide's role in biological systems is significant. Research has demonstrated its involvement in:
- Plant Immunity: The compound has been shown to activate jasmonic acid biosynthesis in plants, which is crucial for their defense mechanisms against pathogens. For instance, studies involving Arabidopsis thaliana revealed that exposure to decanamide increased the expression of genes related to jasmonic acid production and enhanced resistance to various diseases.
- Enzyme Interaction Studies: Decanamide derivatives are being investigated for their ability to inhibit specific enzymes involved in metabolic pathways, providing insights into their potential as therapeutic agents for diseases such as diabetes and cancer.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of decanamide derivatives against multidrug-resistant bacterial strains. The findings indicated that certain derivatives exhibited potent antibacterial effects with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics.
Case Study 2: Anti-inflammatory Potential
In vitro studies assessed the anti-inflammatory properties of decanamide by measuring its effects on cytokine production in immune cells. Results demonstrated a significant reduction in pro-inflammatory cytokines when cells were treated with decanamide, suggesting its potential use in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkamide Derivatives
N-Isobutyl Decanamide
- Structure : A C10 alkamide with an isobutyl (-CH₂CH(CH₂)₂) substituent at the terminal position.
- Source : Naturally occurring in Acmella radicans and Cissampelos glaberrima .
- Biological Activity : Demonstrates significant bioactivity in Arabidopsis thaliana, inhibiting primary root growth while stimulating lateral root formation .
- This structural difference correlates with distinct biological targets; N-isobutyl decanamide interacts with plant developmental pathways, whereas Rorifamide’s methylsulfonyl group may engage in protein-binding interactions (e.g., hydrophobic pockets in enzymes) .
10-(2-Hexylcyclopropyl)decanamide
- Structure : Features a hexylcyclopropyl substituent at C10.
- Synthesis : A synthetic compound (CAS 5965-64-0) with a molecular weight of 295.503 g/mol .
- Comparison : The bulky cyclopropyl group introduces steric hindrance, reducing conformational flexibility compared to Rorifamide. This may limit its utility in applications requiring precise molecular recognition.
Sulfone-Containing Compounds
GS-CA1
- Structure : A synthetic antiviral compound containing both a difluorobenzyl and methylsulfonyl moiety.
- Interaction : The methylsulfonyl group in GS-CA1 forms a hydrophobic interaction with Pro38 of the HIV-1 capsid (CA) protein, critical for antiviral activity. Similarly, the natural compound Rorifamide’s methylsulfonyl group could participate in analogous protein interactions .
- Divergence : GS-CA1’s difluorobenzyl group enhances binding affinity to NUP153, a nuclear pore protein, showcasing how additional functional groups expand biological targeting compared to Rorifamide’s simpler structure .
Surfactant and Cosmetic Derivatives
Sodium Caproamphohydroxypropylsulfonate
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity vs. Lipophilicity : N-Isobutyl decanamide’s isobutyl group enhances lipophilicity, correlating with its plant growth regulatory activity, whereas Rorifamide’s polar sulfonyl group may favor solubility in biological matrices .
- Synthetic Utility : Methylsulfonyl-containing compounds like Msc (methylsulfonylcarbonyl) protecting groups demonstrate stability in polar solvents, a trait that could be leveraged in Rorifamide derivatization for pharmaceutical synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
